molecular formula C11H7ClN2O2 B11879153 6-Chloro-[2,4'-bipyridine]-5-carboxylic acid

6-Chloro-[2,4'-bipyridine]-5-carboxylic acid

Cat. No.: B11879153
M. Wt: 234.64 g/mol
InChI Key: KLDKPOCUWKOYGN-UHFFFAOYSA-N
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Description

6-Chloro-[2,4’-bipyridine]-5-carboxylic acid is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and materials science. The presence of a chlorine atom and a carboxylic acid group on the bipyridine structure enhances its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-[2,4’-bipyridine]-5-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of 6-Chloro-[2,4’-bipyridine]-5-carboxylic acid may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-[2,4’-bipyridine]-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylate salts, hydrogen-substituted bipyridine derivatives, and various substituted bipyridine compounds depending on the nucleophile used.

Scientific Research Applications

6-Chloro-[2,4’-bipyridine]-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6-Chloro-[2,4’-bipyridine]-5-carboxylic acid exerts its effects depends on its application:

    Coordination Chemistry: The nitrogen atoms in the bipyridine rings coordinate with metal centers, forming stable complexes.

    Biological Activity: When used in biologically active molecules, the compound can interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

6-Chloro-[2,4’-bipyridine]-5-carboxylic acid can be compared with other bipyridine derivatives:

The uniqueness of 6-Chloro-[2,4’-bipyridine]-5-carboxylic acid lies in the presence of the chlorine atom, which can be selectively substituted to introduce various functional groups, enhancing its versatility in different applications.

Properties

Molecular Formula

C11H7ClN2O2

Molecular Weight

234.64 g/mol

IUPAC Name

2-chloro-6-pyridin-4-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H7ClN2O2/c12-10-8(11(15)16)1-2-9(14-10)7-3-5-13-6-4-7/h1-6H,(H,15,16)

InChI Key

KLDKPOCUWKOYGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)Cl)C2=CC=NC=C2

Origin of Product

United States

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